2-phenoxy-N-(prop-2-en-1-yl)butanamide
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Overview
Description
2-phenoxy-N-(prop-2-en-1-yl)butanamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group attached to a butanamide backbone, with a prop-2-en-1-yl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(prop-2-en-1-yl)butanamide typically involves the reaction of phenoxyacetic acid with butanoyl chloride to form phenoxybutanamide. This intermediate is then reacted with allylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(prop-2-en-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybutanoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-phenoxy-N-(prop-2-en-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(prop-2-en-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The prop-2-en-1-yl substituent may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-(propan-2-yl)butanamide
- 2-phenoxy-N,N-di(propan-2-yl)butanamide
- 2-(1-Methylethenyl)aniline
Uniqueness
2-phenoxy-N-(prop-2-en-1-yl)butanamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-phenoxy-N-prop-2-enylbutanamide |
InChI |
InChI=1S/C13H17NO2/c1-3-10-14-13(15)12(4-2)16-11-8-6-5-7-9-11/h3,5-9,12H,1,4,10H2,2H3,(H,14,15) |
InChI Key |
XXAIQAFOIYAWAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCC=C)OC1=CC=CC=C1 |
Origin of Product |
United States |
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